molecular formula C10H12N4OS B1481411 (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine CAS No. 2098013-02-4

(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine

Cat. No.: B1481411
CAS No.: 2098013-02-4
M. Wt: 236.3 g/mol
InChI Key: SOGXGXKMLYMUDV-UHFFFAOYSA-N
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Description

(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal potentials of compounds structurally related to "(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine." For instance, novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized using thiophene derivatives have shown mild antimicrobial activities, according to Gomha et al. (2018). The study discusses the synthesis process, structural elucidation, and antimicrobial evaluation of these compounds, highlighting their potential as antimicrobial agents Gomha, S. M., Mohamed, A. M., Zaki, Y. H., Ewies, M., Elroby, S. A. (2018). Journal of Heterocyclic Chemistry.

Anticoronavirus and Antitumoral Activity

Research into (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones has indicated that these compounds exhibit promising in vitro anticoronavirus and antitumoral activity. Subtle structural variations in these compounds have shown to modulate biological properties towards either antiviral or antitumoral activity, underscoring the importance of structural design in therapeutic applications Jilloju, P. C., Persoons, L., Kurapati, S., Schols, D., de Jonghe, S., Daelemans, D., Vedula, R. R. (2021). Molecular Diversity.

Synthesis of Novel Heterocyclic Systems

The synthesis and evaluation of new polyheterocyclic systems containing 1,2,4-triazine moiety for antimicrobial activity have been explored, revealing the potential for creating novel compounds with significant biological activities. These studies contribute to the development of new therapeutic agents and underscore the versatility of heterocyclic chemistry in drug development Abdel-Monem, W. R. (2010). European Journal of Chemistry.

Tuberculostatic Activity

Compounds structurally similar to "this compound" have been synthesized and evaluated for tuberculostatic activity. These studies aim to identify novel therapeutic agents for treating tuberculosis by examining the structural analogs of promising antituberculous agents, offering insights into the structure-activity relationships critical for designing effective treatments Titova, Y., Filatova, E., Fedorova, O., Rusinov, G., Charushin, V. (2019). Russian Journal of Organic Chemistry.

Properties

IUPAC Name

(6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-3-8-9-5-15-10(4-14(9)13-12-8)7-1-2-16-6-7/h1-2,6,10H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXGXKMLYMUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)CN)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 2
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 3
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 4
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 6
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine

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